![molecular formula C17H24BrNO3 B2370356 Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate CAS No. 2158541-78-5](/img/structure/B2370356.png)
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation . This compound has a molecular formula of C17H25NO3 and a molecular weight of 291.39 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-bromo-1H-indole with tert-butyl (dimethyl)silyl chloride in the presence of imidazole to protect the hydroxyl group . The final step involves the reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed
Oxidation: Tert-butyl 4-[(3-carboxyphenyl)-hydroxymethyl]piperidine-1-carboxylate.
Reduction: Tert-butyl 4-[(3-phenyl)-hydroxymethyl]piperidine-1-carboxylate.
Substitution: Tert-butyl 4-[(3-azidophenyl)-hydroxymethyl]piperidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate serves as an important intermediate in the synthesis of Niraparib, a novel oral poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is particularly effective in treating BRCA1 and BRCA2 mutant tumors, showcasing the compound's relevance in cancer therapy .
-
Organic Synthesis :
- The compound is utilized extensively in organic synthesis due to its ability to undergo various chemical transformations. It is involved in creating complex molecular structures that can lead to new therapeutic agents.
-
Precursor for Illicit Substances :
- Notably, this compound has been identified as a precursor in the synthesis of illicit fentanyl derivatives, highlighting its dual-use nature in both legitimate pharmaceutical development and illegal drug manufacture.
Case Study 1: Niraparib Synthesis
In research focused on the synthesis of Niraparib, this compound was synthesized through multi-step reactions involving various reagents and conditions. The successful incorporation of this intermediate into the final drug product demonstrated its critical role in developing effective cancer therapies.
Case Study 2: Structural Activity Relationship Studies
Studies examining the structural activity relationships of piperidine derivatives have shown that modifications to the bromophenyl and hydroxymethyl groups can significantly influence biological activity. This research has implications for optimizing drug efficacy and reducing side effects, making this compound a focus for further investigation in medicinal chemistry.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase . This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is unique due to its specific structure, which provides a semi-flexible linker for PROTAC development . This flexibility allows for optimal 3D orientation and ternary complex formation, enhancing the efficiency of targeted protein degradation.
Biologische Aktivität
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy. This article explores the biological activities associated with this compound, focusing on its biochemical interactions, cellular effects, and therapeutic implications.
- Molecular Formula : C16H22BrNO2
- Molecular Weight : 340.26 g/mol
- CAS Number : 1476776-55-2
The compound primarily functions as a PARP inhibitor, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, the compound can induce synthetic lethality in cancer cells harboring BRCA1 or BRCA2 mutations. This mechanism is particularly relevant in the treatment of certain breast and ovarian cancers.
Biochemical Interactions
This compound interacts with various biomolecules, influencing several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit PARP activity, leading to the accumulation of DNA damage in cells that rely on this repair pathway.
- Cell Signaling Pathways : It affects signaling pathways related to cell survival and apoptosis, thereby promoting cell death in cancerous cells.
Cellular Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown effectiveness against:
- BRCA1/2 Mutant Tumors : These tumors are particularly sensitive to PARP inhibition.
- T-Lymphoblastic Cell Lines : The compound has been evaluated for its selectivity and efficacy against specific T-cell malignancies.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of this compound:
- In Vitro Efficacy :
- Selectivity Profiles :
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
Compound Name | Molecular Weight | Mechanism of Action | Notable Activity |
---|---|---|---|
Niraparib | 434.4 g/mol | PARP Inhibition | Effective in BRCA-mutant tumors |
Olaparib | 434.4 g/mol | PARP Inhibition | Approved for ovarian cancer |
Talazoparib | 433.4 g/mol | PARP Inhibition | High potency against BRCA tumors |
Eigenschaften
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12,15,20H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZTWDMTZOKDAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158541-78-5 |
Source
|
Record name | tert-butyl 4-[(3-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.